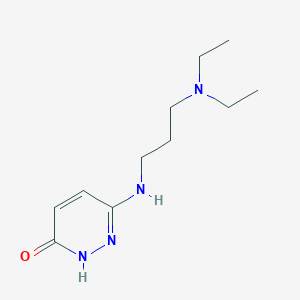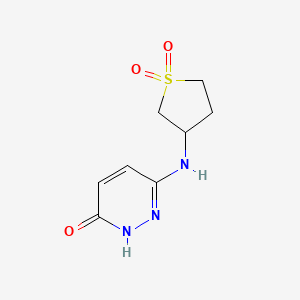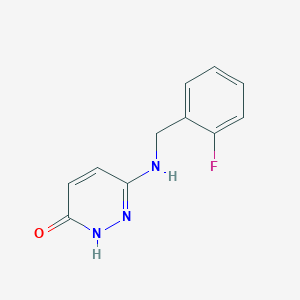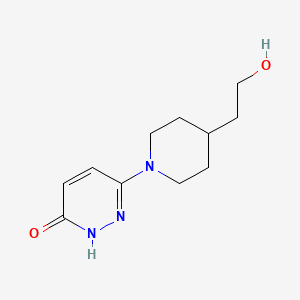![molecular formula C12H12N2O2S B1492231 Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate CAS No. 2097958-56-8](/img/structure/B1492231.png)
Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate
Vue d'ensemble
Description
“Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” is a pyrimidine derivative . Pyrimidine and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” would include this thiophene ring.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives like “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate” often involve condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Applications De Recherche Scientifique
Nonlinear Optical Properties and Electronic Structure
- Nonlinear Optical (NLO) Applications : Thiopyrimidine derivatives, including ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate, have been investigated for their nonlinear optical properties. These compounds are promising for optoelectronic applications due to their significant NLO character. Structural and electronic parameters of these derivatives were extensively studied using density functional theory (DFT) and time-dependent DFT (TDDFT), highlighting their potential in NLO and optoelectronic high-tech applications (Hussain et al., 2020).
Fluorescence Properties
- Fluorescence Applications : Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate derivatives demonstrate notable fluorescence properties, making them suitable for use in fluorescent labeling and sensing applications. The synthesis of these compounds via the Biginelli reaction and their fluorescence active characteristics have been explored, showing potential for use in molecular probes and optical materials (Al-Masoudi et al., 2015).
Antimicrobial and Enzyme Inhibition Activity
- Antimicrobial Applications : Novel chromone-pyrimidine coupled derivatives, including those similar to ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising antibacterial and antifungal effects, highlighting their potential in developing new antimicrobial agents. The study also included enzyme assay and docking studies to predict the mode of action (Tiwari et al., 2018).
Tuberculostatic Activity
- Antituberculosis Applications : Structural analogs of ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate have been synthesized and evaluated for their tuberculostatic activity. The study found that certain derivatives have promising antituberculosis effects, which could be beneficial for developing new antituberculosis drugs (Titova et al., 2019).
Antitumor Activities
- Anticancer Applications : Research on similar thiophene-containing pyrimidine derivatives has demonstrated potential antitumor activities. These compounds were synthesized and tested against various cancer cell lines, showing high potency in some cases compared to standard antitumor drugs. This suggests the utility of ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate analogs in cancer research and therapy (Gomha et al., 2017).
Orientations Futures
Thiophene and its derivatives, including “Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
ethyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-6-10(13-8-14-11)5-9-3-4-17-7-9/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBZNBRBXGVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



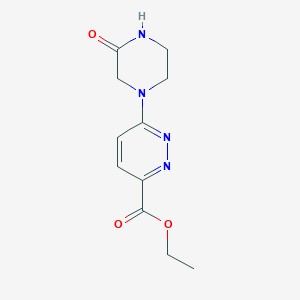
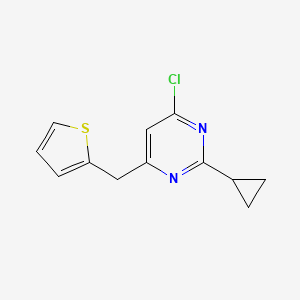
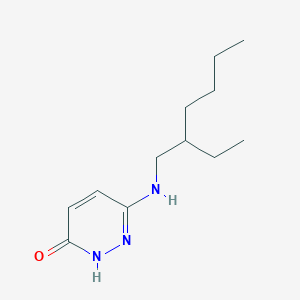
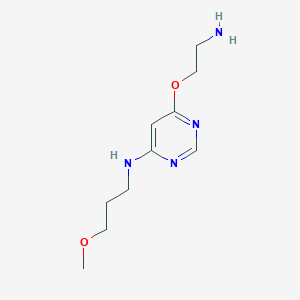
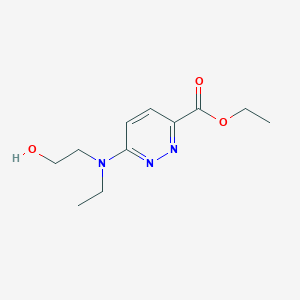
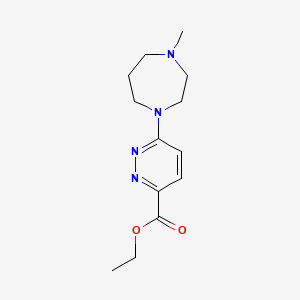
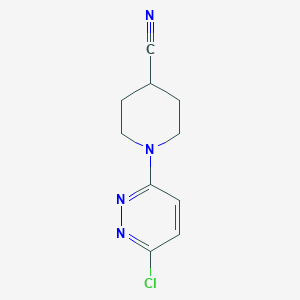
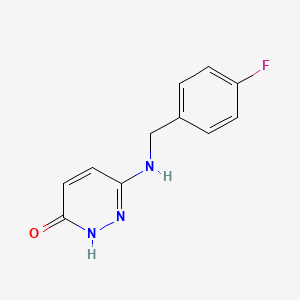
![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)

